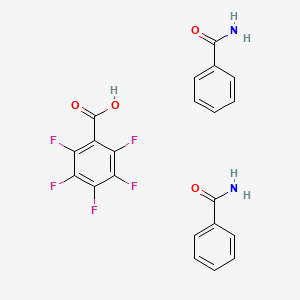
Pentafluorobenzoic acid--benzamide (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorobenzoic acid–benzamide (1/2) is a compound that combines pentafluorobenzoic acid and benzamide in a 1:2 ratio. Pentafluorobenzoic acid is an organofluorine compound with the formula C6F5CO2H, known for its high solubility in water and strong acidic properties . Benzamide, on the other hand, is an organic compound with the formula C6H5CONH2, commonly used in organic synthesis and as a precursor in the production of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentafluorobenzoic acid is typically prepared by treating pentafluorophenyllithium or pentafluorophenyl Grignard reagent with carbon dioxide . These reagents are usually prepared in situ from pentafluorobenzene and bromopentafluorobenzene. Another method involves the reaction of perfluorotoluene with trifluoroacetic acid and antimony pentafluoride .
Benzamide can be synthesized through the direct condensation of benzoic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient.
Industrial Production Methods: Industrial production of pentafluorobenzoic acid often involves the non-catalytic decarboxylation of pentafluorobenzoic acid in high-temperature liquid water . This method is advantageous due to its simplicity, environmental friendliness, and high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Pentafluorobenzoic acid undergoes various types of reactions, including substitution, oxidation, and reduction . Substitution reactions typically occur at the para position of the fluoride group, which can be used to anchor the C6F4CO2H group to surfaces . Oxidation reactions can convert pentafluorophenyl magnesium bromide to pentafluorophenyldimethoxyborate or pentafluorophenylboronic acid .
Common Reagents and Conditions: Common reagents used in these reactions include magnesium methoxide for ortho methoxylation and nickel complexes for defluoridation . The conditions often involve high temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include tetrafluorosalicylic acid and various fluorinated phenols, which are widely used in producing polymers and as components of metallocene catalyst systems for olefin polymerization .
Aplicaciones Científicas De Investigación
Pentafluorobenzoic acid–benzamide (1/2) has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for various fluorinated compounds . In biology and medicine, it is used in the synthesis of peptides and nucleosides, which are intermediates in the production of antitumor agents and HIV inhibitors . In industry, it is used in the production of polymers with unique properties and as a component of catalyst systems for olefin polymerization .
Mecanismo De Acción
The mechanism of action of pentafluorobenzoic acid–benzamide (1/2) involves its ability to undergo substitution reactions at the para position of the fluoride group . This allows it to anchor to surfaces and participate in various chemical reactions. The molecular targets and pathways involved include the activation of pentafluorophenyl magnesium bromide and its subsequent conversion to other fluorinated compounds .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to pentafluorobenzoic acid include perfluorobenzoic acid and tetrafluorobenzoic acid . These compounds share similar chemical properties but differ in the number of fluorine atoms attached to the benzene ring.
Uniqueness: Pentafluorobenzoic acid–benzamide (1/2) is unique due to its high solubility in water and strong acidic properties, which make it a valuable reagent in various chemical reactions . Its ability to undergo substitution reactions at the para position also sets it apart from other fluorinated compounds .
Propiedades
Número CAS |
926021-21-8 |
|---|---|
Fórmula molecular |
C21H15F5N2O4 |
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
benzamide;2,3,4,5,6-pentafluorobenzoic acid |
InChI |
InChI=1S/C7HF5O2.2C7H7NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;2*8-7(9)6-4-2-1-3-5-6/h(H,13,14);2*1-5H,(H2,8,9) |
Clave InChI |
KXOPPCZFLCAJCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N.C1=CC=C(C=C1)C(=O)N.C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


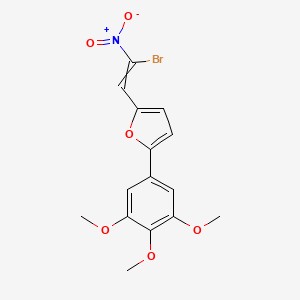
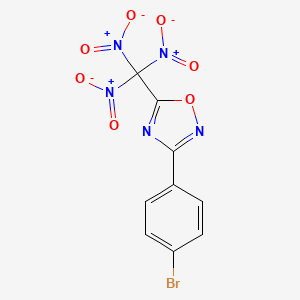
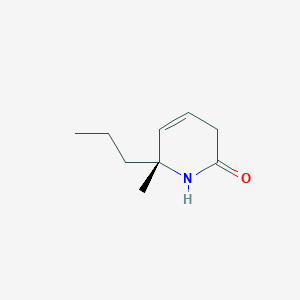
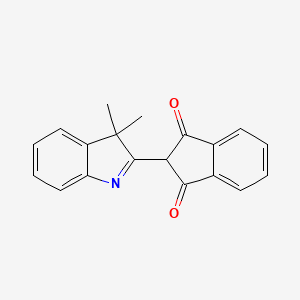
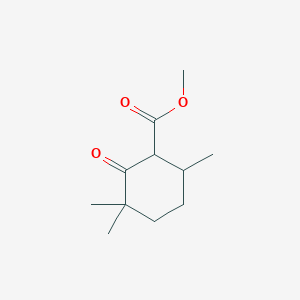
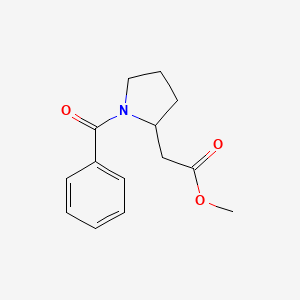

![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
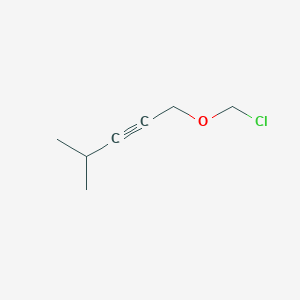
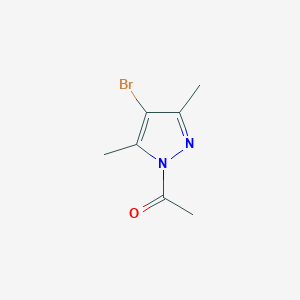
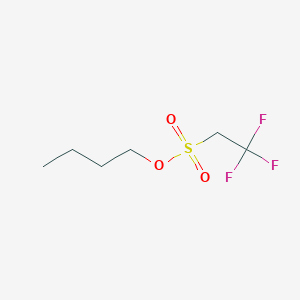
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
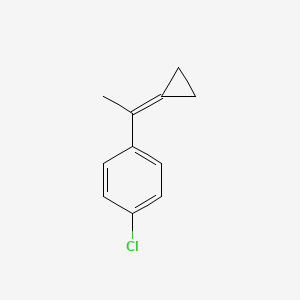
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
